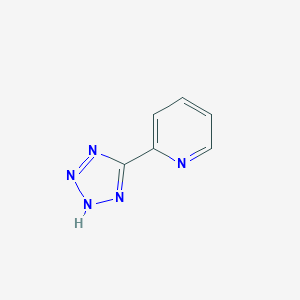

5-(2-Pyridyl)-1H-Tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWXEEDCMLEVHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00313182 | |

| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666571 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33893-89-9 | |

| Record name | 33893-89-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(2-Pyridyl)-1H-Tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00313182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(2-Pyridyl)-1H-Tetrazole from 2-Cyanopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(2-Pyridyl)-1H-tetrazole, a valuable heterocyclic compound in medicinal chemistry and materials science, from its precursor, 2-cyanopyridine. The primary synthetic route involves a [3+2] cycloaddition reaction between the nitrile functionality of 2-cyanopyridine and an azide source. This document details various experimental protocols, including catalyzed and uncatalyzed methods, and presents a comparative summary of reaction conditions and yields. Furthermore, this guide includes diagrammatic representations of the synthetic pathway and experimental workflows to facilitate a deeper understanding of the chemical processes involved.

Introduction

Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms. They are recognized as important pharmacophores in drug discovery, often serving as bioisosteres for carboxylic acids. The this compound scaffold, in particular, has garnered significant attention due to its coordination properties and its presence in various biologically active molecules. The synthesis of this compound is predominantly achieved through the cycloaddition of an azide to the nitrile group of 2-cyanopyridine. This guide explores the key methodologies for this transformation, providing detailed protocols and quantitative data to aid researchers in the efficient and optimized synthesis of this target molecule.

Synthetic Pathway Overview

The fundamental reaction for the synthesis of this compound from 2-cyanopyridine is a [3+2] cycloaddition. This reaction involves the 1,3-dipolar cycloaddition of an azide anion to the carbon-nitrogen triple bond of the nitrile.

Caption: General [3+2] cycloaddition of 2-cyanopyridine with sodium azide.

Various catalysts and reaction conditions can be employed to promote this transformation, influencing reaction rates and yields. The following sections provide detailed experimental protocols for several effective methods.

Experimental Protocols

Method 1: Synthesis using Sodium Azide with Triethylamine and Hydrochloric Acid

This method provides an optimized condition for the synthesis with a high yield and relatively short reaction time.

Reagents and Materials:

-

2-Cyanopyridine

-

Sodium azide (NaN₃)

-

Triethylamine (Et₃N)

-

Hydrochloric acid (HCl)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanopyridine (1.0 equivalent) in the chosen solvent.

-

Add sodium azide (1.05 equivalents) and triethylamine (1.15 equivalents) to the solution.

-

Carefully add hydrochloric acid. The in-situ formation of triethylamine hydrochloride acts as a proton source.

-

Heat the reaction mixture to reflux and maintain for approximately 1.2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water and acidify with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Dry the product under vacuum to obtain this compound.

Method 2: Heterogeneous Catalysis using Silica Sulfuric Acid

This protocol utilizes a solid acid catalyst which can be easily recovered and potentially reused.

Reagents and Materials:

-

2-Cyanopyridine

-

Sodium azide (NaN₃)

-

Silica Sulfuric Acid

-

N,N-Dimethylformamide (DMF)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Prepare a suspension of 2-cyanopyridine (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, providing approximately 1 mmol of H⁺) in DMF (10 mL).

-

Heat the suspension to reflux with vigorous stirring for a duration of 4 to 12 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

-

Wash the recovered catalyst.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent.

Quantitative Data Summary

The following table summarizes the key quantitative data from various synthetic methods for producing this compound.

| Method | Catalyst/Reagents | Molar Ratio (2-CP:NaN₃:Other) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | NaN₃, Et₃N, HCl | 1 : 1.05 : 1.15 (Et₃N) | Not Specified | Reflux | 1.2 | 78.1 | |

| 2 | Silica Sulfuric Acid | 1 : 1.2 : 1 (SSA) | DMF | Reflux | 4-12 | 72-95 | |

| 3 | NaN₃, NH₄Cl | 1 : 1.5 : 1.5 (NH₄Cl) | DMF | 120 | 12 | Not Specified | |

| 4 | ZnCl₂ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

2-CP: 2-Cyanopyridine; Et₃N: Triethylamine; SSA: Silica Sulfuric Acid; NH₄Cl: Ammonium Chloride; DMF: N,N-Dimethylformamide.

Experimental Workflow Comparison

The choice of synthetic method can depend on factors such as desired yield, reaction time, and ease of purification. The following diagram illustrates a comparative workflow of the detailed protocols.

An In-depth Technical Guide on the Tautomerism and Stability of 5-(2-Pyridyl)-1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Pyridyl)-1H-tetrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a pyridine and a tetrazole ring, allows for diverse coordination chemistry and potential biological activity. A key aspect of its chemical behavior is prototropic tautomerism, which can significantly influence its physicochemical properties, including lipophilicity, acidity, and receptor-binding interactions. This technical guide provides a comprehensive overview of the tautomerism and stability of this compound, presenting quantitative data, detailed experimental protocols, and logical frameworks to aid in its study and application.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms, with the most significant being the 1H- and 2H-tetrazole tautomers. These arise from the migration of the acidic proton on the tetrazole ring. Additionally, considering the pyridine ring, other tautomers involving protonation of the pyridyl nitrogen can be envisaged, particularly in acidic conditions.

The primary equilibrium of interest is between the 1H and 2H tautomers of the tetrazole ring. Generally, for 5-substituted tetrazoles, the 1H-tautomer is favored in solution, while the 2H-tautomer can be more stable in the gas phase.[1] The presence of the pyridyl substituent at the 5-position introduces further electronic effects that can influence this equilibrium.

Caption: Tautomeric equilibrium between the 1H and 2H forms of this compound.

Stability of Tautomers

The relative stability of the tautomers is a critical parameter that dictates the predominant form of the molecule under different conditions. This can be assessed through both computational and experimental methods.

Computational Data

Table 1: Computational Parameters for Tautomer Stability Analysis

| Parameter | Description | Typical Computational Method |

| Electronic Energy | The total energy of the molecule at 0 K. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Gibbs Free Energy (ΔG) | The energy available to do work, accounting for enthalpy and entropy. A negative ΔG for the interconversion indicates a spontaneous process.[3][4][5] | Calculated from electronic energies with thermal corrections. |

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It indicates the site of protonation.[6] | DFT calculations. |

Experimental Data

Experimentally, the acidity of the relevant protons provides insight into the stability of the corresponding conjugate bases and, indirectly, the tautomeric preference.

Table 2: Acidity Constants (pKa) of this compound

| Functional Group | pKa Value | Reference |

| Pyridyl N-H+ | 5.25 | [7] |

| Tetrazole N1-H | 4.9 | [7] |

The similar pKa values of the pyridyl nitrogen and the N1 proton of the tetrazole ring suggest a complex acid-base chemistry and a delicate balance in the protonation state of the molecule depending on the pH of the solution.[8]

Experimental Protocols

Synthesis of this compound

A common and optimized method for the synthesis of this compound involves the [3+2] cycloaddition of 2-cyanopyridine with an azide source.

Protocol: Optimized Synthesis from 2-Cyanopyridine [9]

-

Reactants: 2-cyanopyridine, sodium azide, and triethylamine hydrochloride.

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure: a. To a solution of 2-cyanopyridine in DMF, add sodium azide and triethylamine hydrochloride. b. The optimal molar ratio of sodium azide to 2-cyanopyridine to triethylamine is 1.05:1:1.15. c. Heat the reaction mixture at a specified temperature (e.g., reflux). d. The optimal reaction time is 1.2 hours. e. After cooling, the product is typically precipitated by adding an acidic aqueous solution. f. The crude product can be purified by recrystallization.

-

Yield: This optimized protocol can achieve a yield of up to 78.1%.

Caption: Workflow for the synthesis of this compound.

Determination of pKa by UV-Vis Spectrophotometry

The pKa values of this compound can be determined by monitoring the changes in its UV-Vis absorption spectrum as a function of pH.[10][11]

Protocol: Spectrophotometric pKa Determination [5][12]

-

Instrumentation: A UV-Vis spectrophotometer and a calibrated pH meter.

-

Reagents:

-

A stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 2 to 8).

-

Acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions to determine the spectra of the fully protonated and deprotonated species.

-

-

Procedure: a. Prepare a series of solutions by adding a small, constant volume of the stock solution to each buffer, as well as to the acidic and basic solutions. b. Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm). c. Identify the analytical wavelength(s) where the absorbance changes significantly with pH. d. Plot the absorbance at the chosen wavelength(s) against the pH. e. The pKa is the pH at which the absorbance is halfway between the absorbances of the acidic and basic forms. Alternatively, the data can be fitted to the Henderson-Hasselbalch equation.

References

- 1. ijsr.net [ijsr.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Gibbs Free Energy [chemed.chem.purdue.edu]

- 5. Khan Academy [khanacademy.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. 5-(2-Pyridil)-1H-tetrazole complexes with Mo(iv) and W(iv) cyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. NMR study of the tautomeric behavior of N-(α-aminoalkyl)tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 5-(2-Pyridyl)-1H-Tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synthesis and Crystallization

The synthesis of 5-(2-Pyridyl)-1H-tetrazole is most commonly achieved through a [3+2] cycloaddition reaction between 2-cyanopyridine and an azide source. Various catalysts can be employed to facilitate this reaction.

General Synthesis Protocol

A widely adopted method for the synthesis of 5-substituted-1H-tetrazoles involves the reaction of a nitrile with sodium azide, often in the presence of a catalyst.

Experimental Protocol: Synthesis of this compound

-

Materials: 2-cyanopyridine, sodium azide, a suitable catalyst (e.g., zinc chloride, ammonium chloride, or a heterogeneous catalyst), and a high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or water).

-

Procedure:

-

To a solution of 2-cyanopyridine in the chosen solvent, sodium azide and the catalyst are added.

-

The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then acidified with a suitable acid (e.g., hydrochloric acid) to precipitate the product.

-

The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

-

Crystallization: Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as methanol or ethanol.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal of this compound is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often located from the difference Fourier map and refined isotropically or placed in calculated positions.

Structural Analysis and Data Presentation

While a specific, publicly available CIF (Crystallographic Information File) for the free this compound is not readily found, analysis of related structures, such as its metal complexes, provides insight into its expected molecular geometry. The data presented below is a representative compilation based on known tetrazole and pyridine structures.

Crystallographic Data (Hypothetical/Representative)

| Parameter | Value |

| Chemical Formula | C₆H₅N₅ |

| Formula Weight | 147.14 g/mol |

| Crystal System | Monoclinic (Expected) |

| Space Group | P2₁/c (Common for similar compounds) |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated Density (g/cm³) | Value |

Selected Bond Lengths and Angles (Representative)

| Bond | Length (Å) | Angle | Angle (°) |

| N1-N2 | ~1.33 | N1-N2-N3 | ~108 |

| N2-N3 | ~1.30 | N2-N3-N4 | ~109 |

| N3-N4 | ~1.33 | N3-N4-C5 | ~105 |

| N4-C5 | ~1.34 | N4-C5-N1 | ~110 |

| C5-N1 | ~1.34 | C5-N1-N2 | ~108 |

| C5-C(py) | ~1.47 | N(py)-C(py)-C(py) | ~120 |

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

-

Hydrogen Bonding: The acidic proton on the tetrazole ring (N-H) is a strong hydrogen bond donor and can form robust hydrogen bonds with the nitrogen atoms of the tetrazole or pyridine rings of neighboring molecules. This typically leads to the formation of chains or dimeric motifs.

-

π-π Stacking: The aromatic pyridine and tetrazole rings are expected to participate in π-π stacking interactions, further stabilizing the crystal lattice. These interactions can be in a parallel-displaced or T-shaped arrangement.

Significance in Drug Development and Materials Science

The structural features of this compound are pivotal to its applications. In drug development, the tetrazole ring's ability to mimic a carboxylic acid group while offering improved metabolic stability and bioavailability is a key advantage. The precise geometry and hydrogen bonding capabilities influence how it fits into the active site of a protein. In materials science, the strong intermolecular interactions can be exploited to design crystalline materials with specific properties, such as high thermal stability or desired optical characteristics. The pyridyl and tetrazolyl nitrogen atoms also make it an excellent ligand for the construction of metal-organic frameworks (MOFs) with diverse topologies and functions.

Conclusion

Spectroscopic characterization (NMR, IR, UV-Vis) of 5-(2-Pyridyl)-1H-Tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth spectroscopic characterization of 5-(2-Pyridyl)-1H-Tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with comprehensive experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Data for this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.50 | d | 3.2 | Pyridyl H-6 |

| 8.02 | d | 8.0 | Pyridyl H-3 |

| 7.78 | m | - | Pyridyl H-4 |

| 7.41 | m | - | Pyridyl H-5 |

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (δ, ppm) | Assignment |

| 155.2 | Tetrazole C-5 |

| 150.5 | Pyridyl C-6 |

| 144.1 | Pyridyl C-2 |

| 138.6 | Pyridyl C-4 |

| 126.5 | Pyridyl C-5 |

| 123.0 | Pyridyl C-3 |

Experimental Protocol for NMR Spectroscopy

1.2.1. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Ensure the solution is homogeneous. If necessary, gently warm the sample or use a vortex mixer to aid dissolution.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

1.2.2. Data Acquisition

-

The ¹H and ¹³C NMR spectra are recorded on a Bruker UXNMR FT-400 MHz spectrometer.[1]

-

For ¹H NMR, the instrument is operated at a frequency of 400 MHz.

-

For ¹³C NMR, the instrument is operated at a frequency of 100 MHz.

-

Standard acquisition parameters are used, with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans may be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation.

FT-IR Spectroscopic Data

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds. The data presented below is based on the analysis of similar tetrazole and pyridine-containing compounds.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2500 | Broad | N-H stretching (tetrazole ring) |

| 3150-2900 | Medium | C-H stretching (aromatic) |

| 1640-1560 | Medium-Strong | C=N and C=C stretching (tetrazole and pyridine rings)[1] |

| 1475-1400 | Medium-Strong | Ring stretching (tetrazole and pyridine) |

| 1200-900 | Medium | Tetrazole ring vibrations[2] |

| 800-600 | Medium | C-H out-of-plane bending (pyridine ring)[3] |

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

2.2.1. Sample Preparation

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100-200 mg of the dried KBr until a fine, homogeneous powder is obtained.[4]

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) under vacuum to form a thin, transparent pellet.

2.2.2. Data Acquisition

-

Record the background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light by this compound corresponds to the promotion of electrons from lower to higher energy orbitals.

UV-Vis Spectroscopic Data

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~240-280 | To be determined | π → π* transitions of the aromatic rings |

Experimental Protocol for UV-Vis Spectroscopy

3.2.1. Sample Preparation

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) by dissolving an accurately weighed amount of the compound in spectroscopic grade methanol.

-

From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) using methanol.

3.2.2. Data Acquisition

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with spectroscopic grade methanol to be used as the reference (blank).

-

Record the baseline spectrum with the blank in both the sample and reference beams.

-

Record the UV-Vis absorption spectra of the prepared solutions of this compound from 200 to 400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

Physicochemical Properties of 5-(2-Pyridyl)-1H-Tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 5-(2-Pyridyl)-1H-Tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The document focuses on its acidity constants (pKa) and solubility, presenting quantitative data, detailed experimental protocols for their determination, and a visual representation of the experimental workflow.

Core Physicochemical Data

The key physicochemical parameters of this compound are summarized in the tables below, providing a clear and accessible reference for researchers.

Acidity Constants (pKa)

This compound possesses two ionizable centers: the pyridyl nitrogen atom and the tetrazole ring. The pKa values for these functional groups are critical for understanding the compound's ionization state at different pH values, which in turn influences its biological activity, solubility, and other properties. The pKa of the pyridyl N atom is 5.25, while the pKa of the N1 of the tetrazolyl ring is 4.9[1].

| Ionizable Group | pKa Value |

| Pyridyl Nitrogen | 5.25[1] |

| Tetrazolyl N1 | 4.9[1] |

Solubility

The solubility of a compound is a crucial factor in its formulation and bioavailability. The aqueous solubility of this compound has been determined, and qualitative information on its solubility in common organic solvents is also available.

| Solvent | Solubility | Temperature |

| Water | 11 g/L[2] | 25°C[2] |

| Ethanol | Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not Specified |

Experimental Protocols

This section details the standard methodologies for the experimental determination of the pKa and solubility of this compound.

Determination of pKa

The acidity constants of this compound can be accurately determined using potentiometric titration or UV-Vis spectrophotometry.

1. Potentiometric Titration

This classic method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound and monitoring the corresponding change in pH.

-

Apparatus: A calibrated pH meter with a glass electrode, a magnetic stirrer, and a burette.

-

Procedure:

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is limited.

-

Place the solution in a thermostatted vessel to maintain a constant temperature (e.g., 25°C).

-

Begin stirring the solution and record the initial pH.

-

Add small, precise increments of a standardized strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) from the burette.

-

After each addition, allow the pH to stabilize before recording the value and the volume of titrant added.

-

Continue the titration past the equivalence points.

-

Plot the pH of the solution as a function of the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

-

2. UV-Vis Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a molecule often exhibit different ultraviolet-visible absorption spectra.

-

Apparatus: A UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the compound.

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total compound concentration but different pH values.

-

Measure the UV-Vis absorption spectrum for each solution.

-

Identify a wavelength where the absorbance difference between the fully protonated and deprotonated species is maximal.

-

Plot the absorbance at this wavelength against the pH.

-

The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.

-

Determination of Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Saturation Shake-Flask Method

-

Apparatus: A constant temperature shaker or rotator, centrifuge, and an analytical instrument for quantification (e.g., HPLC or UV-Vis spectrophotometer).

-

Procedure:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask. The excess solid ensures that a saturated solution is formed.

-

Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully remove a sample of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting or by filtration through a syringe filter (ensure the filter material does not adsorb the compound).

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The measured concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the physicochemical properties of this compound.

Caption: Experimental workflow for physicochemical property determination.

References

Theoretical and Computational Insights into 5-(2-Pyridyl)-1H-Tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Pyridyl)-1H-tetrazole (Hpytz) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring both a pyridine and a tetrazole ring, allows for diverse coordination modes with metal ions, making it a versatile ligand in the synthesis of coordination polymers and metal-organic frameworks.[1][2] The tetrazole moiety is often considered a bioisostere of a carboxylic acid group, leading to its exploration in drug design for various therapeutic targets, including antimicrobial and anticancer agents.[3][4] Theoretical and computational studies play a crucial role in understanding the structural, electronic, and spectroscopic properties of Hpytz, providing insights that guide experimental work and the design of novel derivatives with enhanced functionalities. This technical guide provides a comprehensive overview of the theoretical and computational investigations of this compound, summarizing key data, outlining common experimental and computational protocols, and visualizing important concepts.

Molecular Structure and Properties

This compound can exist in different tautomeric forms, with the 1H- and 2H-tetrazole tautomers being the most common.[5] The relative stability of these tautomers can be investigated using computational methods. The molecule's geometry, including bond lengths and angles, has been determined through X-ray crystallography and optimized using quantum chemical calculations, primarily Density Functional Theory (DFT).[6][7]

Diagram of Tautomeric Forms

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Analysis

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental for the characterization of this compound.[6][8] Computational methods are employed to simulate these spectra, aiding in the assignment of experimental bands and providing a deeper understanding of the molecule's vibrational and electronic properties.

FT-IR Spectroscopy

The vibrational frequencies of Hpytz have been calculated using DFT methods, often showing good agreement with experimental FT-IR spectra.[9][10] Key vibrational modes include the N-H stretching of the tetrazole ring, C=N and N=N stretching vibrations within the heterocyclic rings, and the characteristic modes of the pyridine ring.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference |

| N-H Stretch | ~3400 | ~3450 | [9] |

| C=N Stretch (Pyridine) | ~1600 | ~1610 | [11] |

| Tetrazole Ring Stretch | ~1460 | ~1460 | [2] |

| C-H Stretch (Aromatic) | ~3100 | ~3120 | [6] |

UV-Vis Spectroscopy

The electronic absorption spectra of Hpytz are characterized by π→π* and n→π* transitions. Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and their corresponding wavelengths, which can be compared with experimental UV-Vis spectra.[10][12]

| Transition | Calculated λmax (nm) | Experimental λmax (nm) | Solvent | Reference |

| π→π | ~280 | ~285 | Ethanol | [10] |

| n→π | ~320 | ~325 | Ethanol | [10] |

Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are a cornerstone in the study of this compound. These methods provide valuable information about the molecule's electronic structure, reactivity, and other properties.[13][14]

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.[15][16] The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability.[3]

| Parameter | Calculated Value (eV) | Computational Method | Reference |

| E(HOMO) | -6.8 | B3LYP/6-311++G(d,p) | [3][15] |

| E(LUMO) | -1.2 | B3LYP/6-311++G(d,p) | [3][15] |

| ΔE (HOMO-LUMO) | 5.6 | B3LYP/6-311++G(d,p) | [3][15] |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. For Hpytz, the nitrogen atoms of both the pyridine and tetrazole rings are typically regions of negative potential, indicating their susceptibility to electrophilic attack and their ability to coordinate with metal ions.

Workflow for Theoretical and Computational Analysis

Caption: A typical workflow for the computational study of Hpytz.

Molecular Docking Studies

To explore the potential biological activity of this compound and its derivatives, molecular docking studies are performed.[17][18][19] These computational simulations predict the preferred binding orientation of a ligand to a target protein and estimate the binding affinity. This information is invaluable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Typical Molecular Docking Protocol

-

Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the this compound derivative is generated and its geometry is optimized using a suitable force field or quantum chemical method.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to search for the optimal binding poses of the ligand within the active site of the protein.

-

Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding free energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed.

Example of a Docking Study Workflow

Caption: Workflow for molecular docking of Hpytz derivatives.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-substituted-1H-tetrazoles involves the [3+2] cycloaddition of a nitrile with an azide source.[4][20]

-

Materials: 2-cyanopyridine, sodium azide, a catalyst (e.g., zinc chloride or ammonium chloride), and a solvent (e.g., DMF or water).

-

Procedure:

-

2-cyanopyridine and sodium azide are dissolved in the chosen solvent.

-

The catalyst is added to the mixture.

-

The reaction mixture is heated under reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the product is precipitated by acidification.

-

The solid product is collected by filtration, washed, and can be further purified by recrystallization.[2][21]

-

Computational Details

-

Software: Gaussian, ORCA, and Spartan are commonly used software packages for quantum chemical calculations. AutoDock and Glide are popular for molecular docking.

-

Method: Density Functional Theory (DFT) with a hybrid functional like B3LYP is widely employed.[6][10][14]

-

Basis Set: Pople-style basis sets such as 6-31G(d) or 6-311++G(d,p) are frequently used for geometry optimization and frequency calculations.[6][10][14]

-

Solvent Effects: The Polarizable Continuum Model (PCM) is often used to account for the effect of a solvent in the calculations.

Conclusion

Theoretical and computational studies provide indispensable tools for elucidating the multifaceted chemical nature of this compound. From predicting its structural and spectroscopic features with high accuracy to exploring its potential as a therapeutic agent through molecular docking, these in silico approaches offer profound insights that complement and guide experimental research. The synergy between computational and experimental investigations will continue to drive the discovery and development of novel applications for this versatile heterocyclic compound in both materials science and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. scielo.org.za [scielo.org.za]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. growingscience.com [growingscience.com]

- 11. A 5-(2-Pyridyl)tetrazolate Complex of Molybdenum(VI), Its Structure, and Transformation to a Molybdenum Oxide-Based Hybrid Heterogeneous Catalyst for the Epoxidation of Olefins | MDPI [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. taylorfrancis.com [taylorfrancis.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. dovepress.com [dovepress.com]

- 18. researchgate.net [researchgate.net]

- 19. One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Electronic Structure and Frontier Molecular Orbitals of 5-(2-Pyridyl)-1H-Tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure and frontier molecular orbitals of 5-(2-Pyridyl)-1H-Tetrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines the key electronic properties, details the experimental and computational methodologies for their determination, and presents the data in a clear, structured format for ease of comparison and use in further research and development.

Core Electronic Properties

The electronic properties of this compound, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its reactivity, stability, and potential as a ligand in coordination chemistry or as a pharmacophore in drug design. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

While specific experimental values for the isolated this compound molecule are not extensively reported in the literature, computational studies on this and related tetrazole derivatives provide valuable insights. Density Functional Theory (DFT) is a commonly employed method for these calculations.

Table 1: Calculated Electronic Properties of this compound and Related Derivatives

| Compound | Method | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 1,5-disubstituted tetrazole | PW6B95-D3(BJ) | def2-TZVP | - | - | Lower kinetic stability | [1] |

| 2,5-disubstituted tetrazole | PW6B95-D3(BJ) | def2-TZVP | - | - | Higher kinetic stability | [1] |

| Substituted Tetrazoles | B3LYP | 6-31G | Varies | Varies | Varies | [2] |

| Copper (II) Pyridyl Tetrazole Complex | - | - | - | -0.05903 | - | [3] |

Note: The table summarizes findings from computational studies on related tetrazole derivatives. Direct, comparable experimental values for this compound are scarce in the reviewed literature. The provided data for the copper complex pertains to the entire molecule, not the isolated ligand.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between 2-cyanopyridine and an azide source. Several methods have been reported, often varying in the choice of catalyst and reaction conditions.[4][5][6][7]

General Protocol:

-

Reactant Mixture: In a round-bottom flask, dissolve 2-cyanopyridine (1 mmol) and sodium azide (2 mmol) in a suitable solvent such as dimethylformamide (DMF) (5 mL).[4]

-

Catalyst Addition: Introduce a catalyst to the mixture. Common catalysts include nano-TiCl4.SiO2 (0.1 g) or other Lewis acids.[4]

-

Reaction Conditions: Heat the mixture to reflux for a specified period, typically ranging from 2 to 10 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If a solid catalyst is used, it is removed by filtration.

-

Precipitation: The product is precipitated by adding ice water and acidifying with an acid like 4N HCl.[4]

-

Purification: The resulting solid is collected by filtration, washed with a cold solvent such as chloroform, and can be further purified by recrystallization to yield pure this compound.[4]

Computational Protocols

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the electronic structure of molecules. The following outlines a typical protocol for calculating the HOMO and LUMO energies of this compound.[1][8][9][10]

General Protocol:

-

Molecular Geometry Optimization:

-

The initial structure of this compound is built using a molecular modeling program.

-

Geometry optimization is performed using a DFT functional, commonly B3LYP, with a suitable basis set such as 6-31G(d) or a larger one for higher accuracy.[8][10] This step finds the lowest energy conformation of the molecule.

-

-

Frequency Calculation:

-

Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Electronic Property Calculation:

-

Using the optimized geometry, a single-point energy calculation is performed.

-

From this calculation, the energies of the molecular orbitals, including the HOMO and LUMO, are obtained.

-

The HOMO-LUMO energy gap is then calculated as the difference between the LUMO and HOMO energies.

-

-

Software:

-

Commonly used quantum chemistry software packages for these calculations include Gaussian, ORCA, and GAMESS.

-

Frontier Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, play a pivotal role in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. The spatial distribution of these orbitals provides insight into the reactive sites of the molecule.

For this compound, the HOMO is expected to have significant electron density on the nitrogen-rich tetrazole ring, making it a potential site for electrophilic attack or coordination to metal centers. The LUMO is likely distributed over the pyridyl and tetrazole rings, indicating potential sites for nucleophilic attack.

Conclusion

This technical guide has summarized the key aspects of the electronic structure of this compound, providing a foundation for researchers in drug development and materials science. The presented protocols for synthesis and computational analysis offer a starting point for further investigation and application of this versatile molecule. The understanding of its frontier molecular orbitals is essential for predicting its chemical behavior and designing novel compounds with desired properties.

References

- 1. researchgate.net [researchgate.net]

- 2. iosrjournals.org [iosrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. scielo.org.za [scielo.org.za]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. tis.wu.ac.th [tis.wu.ac.th]

- 10. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Coordination Modes of 5-(2-Pyridyl)-1H-Tetrazole with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Pyridyl)-1H-tetrazole (Hpytz) has emerged as a versatile and fascinating ligand in coordination chemistry. Its unique structural features, combining a pyridine ring and a tetrazole moiety, offer a multitude of potential binding sites for metal ions. This ambidentate character, coupled with the ability of the tetrazole ring to exist in different protonation states, leads to a rich and diverse coordination chemistry. Understanding the intricate ways in which Hpytz interacts with various metal ions is crucial for the rational design of novel metal-organic frameworks (MOFs), functional materials with tailored magnetic or luminescent properties, and potential therapeutic agents. This technical guide provides a comprehensive overview of the coordination modes of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles of its coordination behavior.

Coordination Capabilities of this compound

The coordination versatility of Hpytz stems from the presence of multiple nitrogen donor atoms within its structure: the pyridine nitrogen (N_py) and the four nitrogen atoms of the tetrazole ring (N1, N2, N3, and N4). The acidity of the tetrazole proton (pKa ≈ 4.9) is comparable to that of the pyridinium ion (pKa ≈ 5.25), allowing for the existence of neutral (Hpytz), deprotonated (pytz⁻), and protonated ([H₂pytz]⁺) forms, each exhibiting distinct coordination preferences.[1]

The primary coordination modes observed are:

-

Monodentate Coordination: The ligand binds to a single metal center through one of its nitrogen atoms, most commonly the pyridine nitrogen.

-

Bidentate Chelating Coordination: The ligand forms a stable five-membered chelate ring by coordinating to a single metal center through the pyridine nitrogen and one of the adjacent tetrazole nitrogens (typically N1 or N2). This is a very common mode for the deprotonated pytz⁻ ligand.[1][2]

-

Bridging Coordination: The ligand links two or more metal centers. This can occur in various fashions, for example, with the pyridine nitrogen coordinating to one metal and a tetrazole nitrogen to another, or with different nitrogen atoms of the tetrazole ring bridging metal ions.

The interplay of factors such as the nature of the metal ion (e.g., transition metal vs. lanthanide), its oxidation state, the counter-ion present, and the reaction conditions (pH, solvent) dictates the preferred coordination mode.

Quantitative Analysis of Coordination Geometries

The precise coordination environment around the metal center in Hpytz complexes has been extensively studied using single-crystal X-ray diffraction. The following tables summarize key bond lengths and angles for representative transition metal and lanthanide complexes, providing a quantitative basis for comparison.

Table 1: Selected Bond Lengths (Å) in this compound Metal Complexes

| Complex | Metal Ion | M-N(pyridyl) (Å) | M-N(tetrazole) (Å) | Reference |

| [Mn(pytz)₂(H₂O)₂]n | Mn(II) | 2.25-2.35 | 2.20-2.30 | [3][4] |

| [Eu(pytz)₃(H₂O)₃] | Eu(III) | 2.50-2.60 | 2.45-2.55 | [5] |

| (PPh₄)₂[Mo(CN)₃O(pytz)] | Mo(IV) | 2.20-2.30 | 2.15-2.25 | [1] |

| [Co(C₆H₄N₅)₂(H₂O)₄]·2H₂O (monodentate via N_py) | Co(II) | ~2.15 - 2.20 | - | |

| [Cd₃(OH)₂Cl₂(4-PTZ)₂] (bridging via tetrazole) | Cd(II) | - | 2.25-2.40 |

Table 2: Selected Bond Angles (°) in this compound Metal Complexes

| Complex | Metal Ion | N(pyridyl)-M-N(tetrazole) (°) | Other Key Angles (°) | Reference |

| [Mn(pytz)₂(H₂O)₂]n | Mn(II) | ~70 - 75 | O-Mn-O, N-Mn-N (approx. 90 and 180 for octahedral) | [3][4] |

| [Eu(pytz)₃(H₂O)₃] | Eu(III) | ~60 - 65 | Monocapped square antiprism geometry | [5] |

| (PPh₄)₂[Mo(CN)₃O(pytz)] | Mo(IV) | ~70 - 75 | Distorted octahedral geometry | [1] |

| [Co(C₆H₄N₅)₂(H₂O)₄]·2H₂O (monodentate via N_py) | Co(II) | - | N-Co-N (trans, ~180), O-Co-O (equatorial, ~90 and 180) | |

| [Cd₃(OH)₂Cl₂(4-PTZ)₂] (bridging via tetrazole) | Cd(II) | - | N-Cd-N, O-Cd-N, Cl-Cd-N angles define a 3D network |

Experimental Protocols

Detailed and reproducible experimental procedures are fundamental to the synthesis and characterization of coordination complexes. Below are protocols for the synthesis of the Hpytz ligand and a representative transition metal complex.

Synthesis of this compound (Hpytz)

This procedure is adapted from the well-established method involving the cycloaddition of azide to a nitrile.

Materials:

-

2-cyanopyridine

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

Dimethylformamide (DMF)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanopyridine (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 120-130 °C and maintain this temperature with stirring for 24 hours.

-

Cool the mixture to room temperature and pour it into a beaker containing ice-water.

-

Acidify the aqueous solution to pH 2-3 with concentrated HCl. A precipitate should form.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Recrystallize the solid from hot water or an ethanol/water mixture to obtain pure this compound as a white crystalline solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy and confirm its purity by elemental analysis.

Synthesis of a Manganese(II)-5-(2-pyridyl)tetrazolate Complex: [Mn(pytz)₂(H₂O)₂]n

This protocol describes an in-situ reaction where the ligand is formed and immediately coordinates to the metal ion.[3][4]

Materials:

-

2-cyanopyridine

-

Sodium azide (NaN₃)

-

Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O) or Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)[6]

-

Methanol

-

Deionized water

Procedure:

-

Dissolve 2-cyanopyridine (1 equivalent) and sodium azide (1 equivalent) in a 1:1 mixture of methanol and water.

-

In a separate flask, dissolve the manganese(II) salt (0.5 equivalents) in water.

-

Slowly add the manganese(II) solution to the solution containing the cyanopyridine and azide with constant stirring at room temperature.

-

A precipitate will begin to form. Continue stirring the mixture at room temperature for 12-24 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the product with water, followed by methanol, and then diethyl ether.

-

Dry the product in a desiccator over silica gel.

-

Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the filtrate or by hydrothermal methods.[6]

Visualization of Coordination and Synthetic Pathways

Graphical representations are invaluable for understanding the complex relationships in coordination chemistry. The following diagrams, generated using the DOT language, illustrate the key coordination modes of Hpytz and a typical experimental workflow.

Caption: Coordination possibilities of Hpytz based on its protonation state.

Caption: General experimental workflow for the synthesis of Hpytz metal complexes.

Conclusion

The coordination chemistry of this compound is a rich and expanding field of study. Its ability to adopt various protonation states and coordination modes allows for the construction of a wide array of metal complexes with diverse structures and properties. From simple mononuclear species to complex three-dimensional coordination polymers, Hpytz has proven to be a valuable building block in the design of functional materials. The quantitative data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to explore and exploit the unique characteristics of this versatile ligand in materials science, catalysis, and drug development. Further investigations into its coordination with a broader range of metal ions and the exploration of the properties of the resulting complexes are poised to uncover even more exciting applications in the future.

References

- 1. Three metal complexes with a pyridyl Schiff base: cytotoxicity, migration and mechanism of apoptosis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diaquabis[5-(2-pyridylmethyl)tetrazolato-κ2 N 1,N 5]manganese(II) - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition Properties of 5-(2-Pyridyl)-1H-Tetrazole: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anticipated thermal decomposition properties of 5-(2-Pyridyl)-1H-Tetrazole. Due to a lack of specific experimental data for this particular isomer in publicly available literature, this document leverages data from closely related structural isomers, namely tetrazolo[1,5-a]pyridine and 5-(4-Pyridyl)tetrazolate, to infer its thermal behavior. The primary decomposition pathway is expected to involve the exothermic cleavage of the tetrazole ring, leading to the liberation of nitrogen gas, followed by the fragmentation of the pyridine ring. This guide outlines the probable thermal characteristics, presents detailed experimental protocols for analysis, and visualizes the hypothesized decomposition pathway and a general experimental workflow.

Introduction

This compound belongs to the class of nitrogen-rich heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and potential as energetic materials. The thermal stability of such compounds is a critical parameter, influencing their synthesis, storage, handling, and application. Understanding the thermal decomposition pathway and the associated energetic release is paramount for ensuring safety and optimizing their use. This guide synthesizes available information on structurally similar compounds to provide a robust estimation of the thermal decomposition properties of this compound.

Inferred Thermal Decomposition Properties

Based on studies of its isomers, the thermal decomposition of this compound is anticipated to be a multi-stage process initiated by the decomposition of the tetrazole ring.

Predicted Thermal Behavior

The decomposition is expected to be an exothermic process, with the initial and most significant energy release occurring in the temperature range of 190–300 °C. This is primarily attributed to the breakdown of the tetrazole ring, a characteristic feature of this class of compounds.

Quantitative Data from Isomeric Compounds

The following tables summarize the thermal decomposition data for 5-(4-Pyridyl)tetrazolate (H4-PTZ), a closely related isomer. This data provides a valuable reference point for the expected thermal behavior of this compound.

Table 1: Thermal Decomposition Peak Temperatures for 5-(4-Pyridyl)tetrazolate (H4-PTZ) at Various Heating Rates [1][2][3]

| Heating Rate (°C/min) | Onset Temperature (°C) | Peak Temperature (°C) |

| 2.0 | 247.9 | 254.1 |

| 5.0 | 258.3 | 264.4 |

| 8.0 | 264.1 | 270.5 |

| 10.0 | 267.5 | 273.7 |

| 15.0 | 273.8 | 279.9 |

Table 2: Kinetic and Thermodynamic Parameters for the Thermal Decomposition of 5-(4-Pyridyl)tetrazolate (H4-PTZ) [1][2]

| Parameter | Value | Method |

| Activation Energy (Ea) | 194.35 kJ·mol⁻¹ | Kissinger |

| Activation Energy (Ea) | 193.29 kJ·mol⁻¹ | Ozawa |

| Activation Enthalpy (ΔH) | 194.35 kJ·mol⁻¹ | - |

| Activation Entropy (ΔS) | 106.52 J·mol⁻¹·K⁻¹ | - |

| Activation Gibbs Free Energy (ΔG) | 139.13 kJ·mol⁻¹ | - |

| Critical Temperature of Thermal Explosion (Tb) | 257.43 °C | - |

Hypothesized Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the N-N bond within the tetrazole ring, leading to the elimination of molecular nitrogen (N₂), a highly stable molecule. This initial step is expected to be the primary exothermic event. The resulting intermediate is then likely to undergo further fragmentation of the pyridine ring at higher temperatures. Studies on the isomer tetrazolo[1,5-a]pyridine suggest the formation of hydrogen cyanide (HCN) and acetylene (C₂H₂) as major gaseous products from the pyridine ring rupture.[4]

Caption: Hypothesized thermal decomposition pathway of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of tetrazole derivatives. These protocols are based on standard practices and procedures reported in the literature for similar compounds.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal transitions (melting, decomposition) and the associated heat flow.

Methodology:

-

A small sample of this compound (typically 1-3 mg) is accurately weighed into an aluminum crucible.

-

The crucible is hermetically sealed. An empty, sealed crucible is used as a reference.

-

The sample and reference crucibles are placed in the DSC instrument.

-

The temperature of the furnace is increased at a constant heating rate (e.g., 2, 5, 10, 15 °C/min) under a dynamic nitrogen atmosphere (flow rate of 20-50 mL/min).[3]

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

The onset temperature, peak temperature, and enthalpy of decomposition are determined from the resulting DSC curve.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, indicating mass loss due to decomposition.

Methodology:

-

A small sample of the compound (typically 5-10 mg) is placed in a ceramic or platinum TGA pan.

-

The pan is placed on a sensitive microbalance within the TGA furnace.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve provides information on the decomposition temperatures and the percentage of mass loss at each stage.

Caption: General experimental workflow for thermal analysis.

Conclusion

While direct experimental data for the thermal decomposition of this compound is not currently available, a comprehensive understanding of its likely behavior can be inferred from its structural isomers. The decomposition is expected to be an exothermic process initiated by the cleavage of the tetrazole ring with the release of nitrogen gas, occurring at temperatures between 190°C and 300°C. Further research involving Differential Scanning Calorimetry and Thermogravimetric Analysis is essential to precisely determine the thermal properties and decomposition kinetics of this specific compound. The experimental protocols and hypothesized decomposition pathway provided in this guide offer a solid foundation for such future investigations.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Characterization of 5-(2-Pyridyl)-1H-Tetrazole Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from 5-(2-Pyridyl)-1H-tetrazole. The protocols and data presented are compiled from various scientific sources to guide researchers in this field.

Introduction

This compound is a versatile heterocyclic ligand that, upon deprotonation, offers multiple coordination sites for metal ions. The resulting metal complexes have garnered significant interest due to their diverse structural chemistry and potential applications in catalysis, materials science, and medicinal chemistry. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, making its metal complexes promising candidates for drug development.

Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is typically achieved through the reaction of a corresponding metal salt with the pre-synthesized or in situ generated this compound ligand.

General Synthesis Workflow

Application Notes and Protocols: 5-(2-Pyridyl)-1H-Tetrazole as a Ligand in Homogeneous Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(2-Pyridyl)-1H-tetrazole (Hptz) and its derivatives as ligands in homogeneous catalysis, with a focus on molybdenum-catalyzed oxidation reactions. Detailed protocols for ligand synthesis, catalyst preparation, and catalytic procedures are included, along with performance data.

Introduction

This compound (Hptz) is a versatile nitrogen-rich heterocyclic compound that has garnered significant attention as a ligand in coordination chemistry and catalysis. Its ability to coordinate with metal centers through multiple nitrogen atoms of the pyridyl and tetrazole rings allows for the formation of stable and catalytically active complexes.[1][2] The pKa of the pyridyl nitrogen atom is very similar to that of the N1 of the tetrazolyl ring, which increases the propensity of the molecule to coordinate as a bidentate ligand.[1][2] This note focuses on the application of Hptz and its N-oxide derivative, 5-(2-pyridyl-1-oxide)tetrazole (Hpto), in molybdenum-catalyzed epoxidation of bio-olefins and oxidation of sulfides.

Applications in Catalysis

Molybdenum complexes containing 5-(2-pyridyl-1-oxide)tetrazole have proven to be effective catalysts for the epoxidation of a variety of olefins, including biomass-derived fatty acid methyl esters and terpenes.[1][2] These catalysts also exhibit activity in the oxidation of sulfides to sulfoxides and sulfones.[1][2]

Molybdenum-Catalyzed Epoxidation of Bio-Olefins

An organic-inorganic hybrid catalyst, formulated as [MoO3(Hpto)]·H2O, demonstrates significant catalytic activity for the epoxidation of various bio-based olefins using tert-butyl hydroperoxide (TBHP) as the oxidant.[1] The reactions typically proceed with high yields of the corresponding epoxides.

Table 1: Catalytic Epoxidation of Various Bio-Olefins with [MoO3(Hpto)]·H2O

| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Methyl Oleate | Methyl Epoxystearate | 24 | 70 | 85-100 |

| Methyl Linoleate | Methyl Diepoxystearate | 24 | 70 | 85-100 |

| Methyl Linolenate | Methyl Triepoxystearate | 24 | 70 | 85-100 |

| Methyl Ricinoleate | Epoxidized Methyl Ricinoleate | 24 | 70 | 85-100 |

| Limonene | Limonene Dioxide | 24 | 70 | 85-100 |

| cis-Cyclooctene | cis-Cyclooctene Oxide | - | 70 | up to 100 |

Data sourced from multiple experiments showing a general yield range.[1][2][3][4]

Molybdenum-Catalyzed Oxidation of Sulfides

The same hybrid catalyst, [MoO3(Hpto)]·H2O, is also a versatile catalyst for the oxidation of sulfides. The reaction can be controlled to selectively produce sulfoxides or can be driven to completion to form sulfones.

Table 2: Catalytic Oxidation of Sulfides with [MoO3(Hpto)]·H2O

| Substrate | Product(s) | Reaction Time (h) | Temperature (°C) | Sulfone Yield (%) |

| Thioanisole | Thioanisole sulfoxide & sulfone | 24 | 35 | 77-86 |

| Methyl phenyl sulfide | Methyl phenyl sulfoxide & sulfone | 24 | 35 | 77-86 |

Yields represent the conversion to the sulfone product after 24 hours. The reaction proceeds through the sulfoxide intermediate, and a quantitative yield of sulfoxide plus sulfone is observed.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 5-(2-pyridyl-1-oxide)tetrazole (Hpto)

This protocol describes the synthesis of the Hpto ligand from this compound (Hptz).[1]

Materials:

-

This compound (Hptz)

-

3-Chloroperoxybenzoic acid (m-CPBA)

-

Methanol (MeOH)

Procedure:

-

Dissolve Hptz (0.47 g, 3.20 mmol) in methanol (48 mL) to form a colorless solution.

-

Slowly add 3-chloroperoxybenzoic acid (1.39 g, 8.05 mmol) to the solution.

-

Stir the mixture at room temperature for 48 hours.

-

A white precipitate will form. Isolate the solid by filtration.

-

Wash the precipitate with methanol (3 x 20 mL).

-

Dry the product under vacuum.

-

Yield: 0.37 g (71%).[1]

Protocol 2: Synthesis of the Molybdenum Catalyst [MoO3(Hpto)]·H2O

This protocol details the preparation of the active hybrid catalyst from the precursor complex [MoO2Cl2(Hpto)]∙THF.

Part A: Synthesis of the Precursor [MoO2Cl2(Hpto)]∙THF [1]

-

Prepare a solution of the solvent adduct [MoO2Cl2(THF)2] by dissolving MoO2Cl2 in tetrahydrofuran (THF).

-

Treat the [MoO2Cl2(THF)2] solution with one equivalent of the Hpto ligand.

-

The complex [MoO2Cl2(Hpto)]·THF will precipitate and can be isolated.

Part B: Synthesis of the Hybrid Catalyst [MoO3(Hpto)]·H2O [1]

-

Treat the precursor complex [MoO2Cl2(Hpto)]∙THF (compound 1 ) with water under reflux for 16 hours.

-

An insoluble white solid, the hybrid catalyst [MoO3(Hpto)]·H2O (compound 2 ), will suspend in an acidic mother liquor (pH 1-2).

-

Isolate the solid catalyst by filtration, wash with water, and dry.

Protocol 3: General Procedure for Catalytic Epoxidation of Olefins

This protocol outlines the general method for the epoxidation of olefins using the [MoO3(Hpto)]·H2O catalyst.[1][3][4]

Materials:

-

Olefin substrate (e.g., methyl oleate)

-

[MoO3(Hpto)]·H2O catalyst

-

tert-Butyl hydroperoxide (TBHP) as an aqueous solution

-

Solvent (e.g., toluene, if necessary)

Procedure:

-

In a reaction vessel, combine the olefin substrate, the [MoO3(Hpto)]·H2O catalyst, and the solvent (if required).

-

Heat the mixture to the desired temperature (e.g., 70 °C).

-

Add the tert-butyl hydroperoxide solution dropwise to the reaction mixture.

-

Maintain the reaction at the set temperature with stirring for the required time (e.g., 24 hours).

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, NMR).

-

Upon completion, cool the reaction mixture and separate the solid catalyst by filtration.

-

The catalyst can be washed, dried, and reused.

-

Isolate the epoxide product from the filtrate by standard workup procedures.

Visualizations

Caption: Experimental workflow for the synthesis of the Hpto ligand, the [MoO3(Hpto)]·H2O catalyst, and its application in olefin epoxidation.

Caption: Logical relationship from the starting ligand to the final catalytic application.

References

Application of 5-(2-Pyridyl)-1H-Tetrazole in Olefin Epoxidation: A Detailed Guide for Researchers

Introduction: The selective oxidation of olefins to epoxides is a cornerstone of modern organic synthesis, providing crucial intermediates for the production of fine chemicals, pharmaceuticals, and polymers. Molybdenum(VI) complexes incorporating 5-(2-pyridyl)-1H-tetrazole and its derivatives have emerged as highly effective catalysts for this transformation. These catalysts offer high activity and selectivity, with the versatility to operate under both homogeneous and heterogeneous conditions. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing these catalytic systems.

Catalytic Performance Data

The following tables summarize the catalytic performance of various molybdenum(VI) complexes of this compound in the epoxidation of different olefin substrates using tert-butyl hydroperoxide (TBHP) as the oxidant.

Table 1: Epoxidation of cis-Cyclooctene [1][2][3]

| Catalyst | Catalyst Type | Temperature (°C) | Time | Conversion (%) | Epoxide Selectivity (%) |

| (H₂pytz)[MoO₂Cl₂(pytz)] (1) | Homogeneous | 70 | 1 h | 100 | 100 |

| [MoO₃(Hpytz)] (2) | Heterogeneous | 70 | 24 h | 100 | 100 |

| [MoO₂Cl₂(tBu-ptz)] | Homogeneous | Not Specified | 10 min | 100 | 100 |

| [tBu-Hptz]₂[Mo₆O₁₉] (3) | Homogeneous | Not Specified | 1 h | 100 | 100 |

Table 2: Epoxidation of Bio-based Olefins with [MoO₃(Hpto)]·H₂O Catalyst [4]

| Substrate | Temperature (°C) | Time (h) | Conversion (%) | Epoxide Yield (%) |

| Methyl Oleate | 70 | 24 | 96 | 100 (monoepoxide) |

| Methyl Linoleate | 70 | 24 | - | 85-100 |

| Methyl Linolenate | 70 | 24 | - | 85-100 |

| Methyl Ricinoleate | 70 | 24 | - | 85-100 |

| Limonene | 70 | 6 | 100 | - |

Experimental Protocols

Protocol 1: Synthesis of this compound (Hptz)

This protocol is based on the method reported by McManus and Herbst.[4]

Materials:

-

2-cyanopyridine

-

Sodium azide

-

Ammonium chloride

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanopyridine in DMF.

-

Add sodium azide and ammonium chloride to the solution.

-

Heat the reaction mixture to 120-130 °C and stir for 24 hours.

-

Cool the mixture to room temperature and pour it into a beaker containing ice water.

-

Acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

-

Collect the white precipitate by filtration, wash it thoroughly with cold water, and dry it under vacuum.

Protocol 2: Synthesis of the Homogeneous Catalyst Precursor (H₂pytz)[MoO₂Cl₂(pytz)] (1)

Materials:

-

This compound (Hptz)

-

Molybdenum(VI) dichloride dioxide (MoO₂Cl₂)

-

Acetonitrile

Procedure:

-

Under an inert atmosphere, dissolve MoO₂Cl₂ in anhydrous acetonitrile.

-

In a separate flask, dissolve Hptz in anhydrous acetonitrile.

-

Slowly add the Hptz solution to the MoO₂Cl₂ solution with constant stirring.

-

A precipitate will form. Stir the suspension at room temperature for a few hours.

-

Collect the solid product by filtration, wash with a small amount of cold acetonitrile, and dry under vacuum.

Protocol 3: Synthesis of the Heterogeneous Catalyst [MoO₃(Hpytz)] (2)

This protocol describes the hydrolysis of the homogeneous precursor.[1][3]

Materials:

-

(H₂pytz)[MoO₂Cl₂(pytz)] (1)

-

Deionized water

Procedure:

-

Suspend the complex (H₂pytz)[MoO₂Cl₂(pytz)] (1) in deionized water.

-

Heat the suspension under hydrothermal conditions (e.g., in a sealed vessel at a controlled temperature) or by refluxing.

-

The hydrolysis process will lead to the formation of the microcrystalline hybrid material [MoO₃(Hpytz)] (2).

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid catalyst by filtration, wash with deionized water and then with a suitable organic solvent (e.g., ethanol or acetone) to remove any unreacted starting material.

-

Dry the catalyst in an oven at a moderate temperature (e.g., 60-80 °C).

Protocol 4: General Procedure for Olefin Epoxidation

Materials:

-

Olefin substrate (e.g., cis-cyclooctene, methyl oleate)

-

Catalyst (e.g., (H₂pytz)[MoO₂Cl₂(pytz)] or [MoO₃(Hpytz)])